molecular formula C16H19F3N4O2S B10952243 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-fluorobenzyl)piperazine

1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-fluorobenzyl)piperazine

Cat. No.: B10952243
M. Wt: 388.4 g/mol
InChI Key: DQGUQTHNGVHPIC-UHFFFAOYSA-N
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Description

1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-fluorobenzyl)piperazine is a complex organic compound that features a pyrazole ring, a piperazine ring, and fluorinated substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-fluorobenzyl)piperazine typically involves multiple steps. One common approach is the difluoromethylation of a pyrazole precursor, followed by sulfonylation and subsequent coupling with a fluorobenzyl piperazine derivative . The reaction conditions often require the use of catalysts, such as nanoscale titanium dioxide, to enhance yield and selectivity .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as catalytic esterification and the use of non-ozone depleting difluorocarbene reagents are employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-fluorobenzyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include difluoromethylating agents, sulfonyl chlorides, and fluorobenzyl halides. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and temperatures ranging from room temperature to reflux conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the fluorinated positions .

Mechanism of Action

The mechanism of action of 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-fluorobenzyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl and fluorobenzyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-fluorobenzyl)piperazine is unique due to its combination of a pyrazole ring, a piperazine ring, and multiple fluorinated substituents. This structure imparts distinct chemical and biological properties, making it valuable for diverse applications .

Properties

Molecular Formula

C16H19F3N4O2S

Molecular Weight

388.4 g/mol

IUPAC Name

1-[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonyl-4-[(3-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C16H19F3N4O2S/c1-12-15(11-23(20-12)16(18)19)26(24,25)22-7-5-21(6-8-22)10-13-3-2-4-14(17)9-13/h2-4,9,11,16H,5-8,10H2,1H3

InChI Key

DQGUQTHNGVHPIC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)F)C(F)F

Origin of Product

United States

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